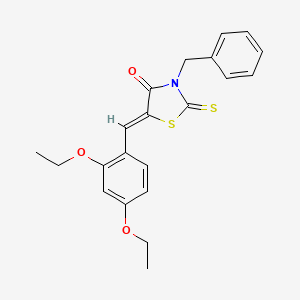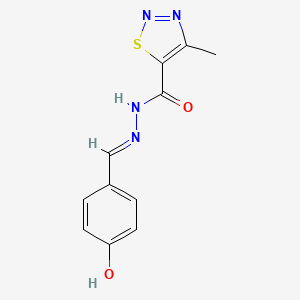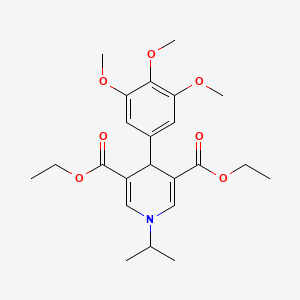![molecular formula C17H15FN4O3S B6021789 N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6021789.png)
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea” is a chemical compound with the molecular formula C17H15FN4O3S . It has an average mass of 374.389 Da and a monoisotopic mass of 374.084900 Da . This compound is related to 5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, which has a molecular weight of 225.25 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl group attached to a 2-fluorophenoxy)methyl group and a 2-methoxyphenyl urea group . The InChI code for this compound is 1S/C9H8FN3OS/c10-6-3-1-2-4-7 (6)14-5-8-12-13-9 (11)15-8/h1-4H,5H2, (H2,11,13) .Physical And Chemical Properties Analysis
This compound has a melting point of 141-143 degrees Celsius . It is a powder at room temperature .Mechanism of Action
The mechanism of action of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphodiesterases. Inhibition of these enzymes may lead to the downregulation of signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, this compound 1 has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 has been shown to have good selectivity for its target enzymes, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1. One direction is the development of new analogs with improved potency and selectivity. Another direction is the investigation of the effects of this compound 1 on other cellular processes, such as apoptosis and autophagy. Additionally, the use of this compound 1 in combination with other drugs may lead to new therapeutic approaches for the treatment of diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound 1 is a novel small molecule with potential applications in scientific research. Its synthesis method has been optimized to increase yield and reduce the number of steps required. It has been shown to have inhibitory effects on several enzymes, including tyrosine kinases and phosphodiesterases. Its biochemical and physiological effects include inhibition of cancer cell growth and reduction of inflammation. Compound 1 has several advantages and limitations for lab experiments, and future directions for its study include the development of new analogs and investigation of its effects on other cellular processes.
Synthesis Methods
The synthesis of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 involves several steps. The starting material is 2-fluorobenzyl alcohol, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the desired this compound 1. This method has been optimized to increase the yield of this compound 1 and to reduce the number of steps required for its synthesis.
Scientific Research Applications
Compound 1 has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on several enzymes, including tyrosine kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these enzymes by N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 may lead to new therapeutic approaches for the treatment of diseases such as cancer and inflammatory disorders.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-24-14-9-5-3-7-12(14)19-16(23)20-17-22-21-15(26-17)10-25-13-8-4-2-6-11(13)18/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVAXGUNXRFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-1-[(1-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinamine bis(trifluoroacetate)](/img/structure/B6021739.png)
![N-[(4-nitrophenyl)sulfinyl]benzamide](/img/structure/B6021741.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxamide](/img/structure/B6021748.png)

![1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6021760.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B6021763.png)
![3-[2-(2,2-diallyl-1-piperidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6021766.png)

![2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6021776.png)

![2-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6021796.png)
